2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-16(2)8-12-4-3-5-13(15(12)23-16)22-9-14(19)18-10-17(20)6-7-21-11-17/h3-5,20H,6-11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIOJBNZBJOKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3(CCOC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure includes a benzofuran moiety and a tetrahydrofuran derivative, which contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and relevant studies highlighting its activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 2-[(2,2-dimethyl-3H-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide |
| InChI Key | IJXLRYARTYFBNW-UHFFFAOYSA-N |
Synthesis
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide typically involves multi-step reactions. Key steps include:
- Formation of Benzofuran Moiety : The initial step involves the synthesis of the 2,2-dimethyl-2,3-dihydrobenzofuran core.
- Introduction of Hydroxyacetimidamide Group : This step involves reacting the benzofuran with appropriate reagents to introduce the hydroxyacetimidamide group.
- Purification and Characterization : The final product is purified using techniques such as chromatography and characterized by NMR and mass spectrometry.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and immune modulation.
The compound interacts with specific molecular targets, modulating various biochemical pathways. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve the efficacy of cancer therapies.
Case Studies and Research Findings
Comparative Biological Activities
| Compound | Activity | IC50/EC50 Values |
|---|---|---|
| 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide | IDO Inhibition | TBD |
| Related Benzofuran Derivative | Antitumor Activity | TBD |
| Other Benzofuran Compounds | Antimicrobial Activity | MIC = 1000 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues in the Evidence
Key structurally related compounds identified in the evidence include:
Key Comparative Analysis
Hydrogen Bonding and Solubility
- The target compound’s (3-hydroxytetrahydrofuran-3-yl)methyl group provides two hydrogen bond donors (hydroxyl and NH) and three acceptors (ether oxygens, carbonyl oxygen), enhancing solubility in polar solvents. In contrast, the o-tolyl analog lacks hydroxyl groups, reducing polarity.
- The hydroxyacetimidamide analog has stronger hydrogen-bonding capacity (NH-OH group) but may exhibit lower metabolic stability due to the reactive imidamide moiety.
Electronic Effects
- The trifluoromethylphenyl analog benefits from the electron-withdrawing CF₃ group, which could stabilize the molecule against oxidation.
Research Findings and Data
Crystallographic Insights
- The o-tolyl analog was resolved using SHELX software (noted for small-molecule refinement ), revealing a planar benzofuran core and intramolecular hydrogen bonding between the acetamide NH and ether oxygen. Similar methods could apply to the target compound.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
The synthesis of this acetamide derivative typically involves multi-step reactions, including:
- Condensation reactions to form the dihydrobenzofuran core, followed by functionalization of the oxygenated aromatic ring.
- Amide coupling between the activated carboxylic acid derivative (e.g., acid chloride) and the hydroxytetrahydrofuran-methylamine moiety under anhydrous conditions .
- Optimization of reaction parameters : Temperature control (e.g., 0–60°C), solvent selection (e.g., dichloromethane or THF), and catalysts like triethylamine to enhance yield (typically 60–80%) .
Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR spectroscopy (e.g., δ 1.4–1.6 ppm for dimethyl groups) .
Advanced: How can structural contradictions in crystallographic data be resolved?
Discrepancies in bond angles or torsional conformations between experimental and computational models may arise due to:
- Dynamic disorder in the dihydrobenzofuran or tetrahydrofuran rings.
- Intermolecular hydrogen bonding affecting packing (e.g., between the amide carbonyl and hydroxyl groups).
Methodological resolution :- Refine X-ray diffraction data using SHELXL for small-molecule crystallography, adjusting parameters for thermal motion and occupancy .
- Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental geometries. A deviation >0.05 Å in bond lengths warrants re-examination of refinement strategies .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR :
- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3400 cm⁻¹ (hydroxyl O-H stretch) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: What strategies mitigate side reactions during functional group modifications?
When modifying the hydroxytetrahydrofuran or dihydrobenzofuran moieties:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during alkylation or oxidation steps.
- Regioselective catalysis : Employ palladium-based catalysts for cross-coupling reactions at the benzofuran 7-position, minimizing undesired ring-opening .
- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) during reductions (e.g., NaBH₄) to prevent amide hydrolysis .
Basic: How to assess purity and stability under storage conditions?
- Purity : Quantify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity: ≥95% .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition by tracking new HPLC peaks or shifts in NMR signals (e.g., amide proton degradation) .
Advanced: What computational approaches predict biological target interactions?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via the acetamide and dihydrobenzofuran pharmacophores. Validate with MD simulations (GROMACS) to assess binding stability .
- ADMET prediction : Tools like SwissADME evaluate logP (target: 2–4) and bioavailability, guiding lead optimization .
Basic: What solvent systems optimize recrystallization?
- Binary mixtures : Ethyl acetate/hexane (3:1) or methanol/water (7:3) yield high-purity crystals. Slow cooling (2°C/min) minimizes solvent inclusion .
- Crystal morphology : X-ray diffraction confirms monoclinic or orthorhombic systems, with hydrogen-bonded networks stabilizing the lattice .
Advanced: How to resolve conflicting bioactivity data across assays?
Discrepancies (e.g., IC₅₀ variations in enzyme inhibition) may stem from:
- Assay conditions : Adjust buffer ionic strength (e.g., 50 mM Tris-HCl vs. PBS) to mimic physiological environments.
- Metabolic interference : Pre-incubate with liver microsomes (CYP450 enzymes) to identify false positives from prodrug activation .
Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter systems) .
Basic: What safety protocols are advised for handling this compound?
- Toxicity screening : Perform Ames tests for mutagenicity and acute toxicity assays (LD₅₀ in rodents).
- PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal/oral exposure .
Advanced: How to design SAR studies for analog development?
- Core modifications : Replace the hydroxytetrahydrofuran with pyrrolidine or morpholine to probe steric effects.
- Bioisosteric replacement : Substitute the dihydrobenzofuran oxygen with sulfur (dihydrobenzothiophene) to enhance lipophilicity.
- Data analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
